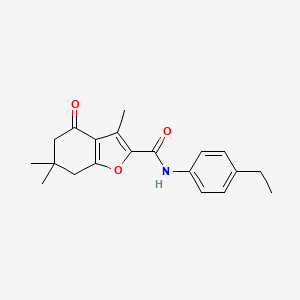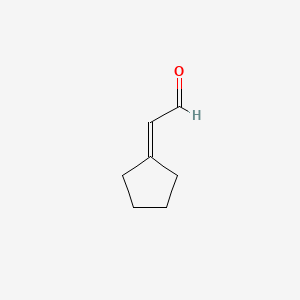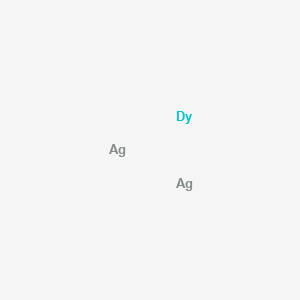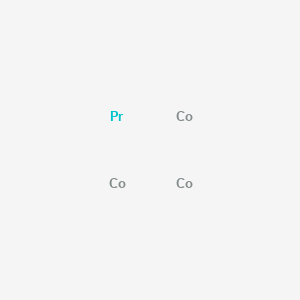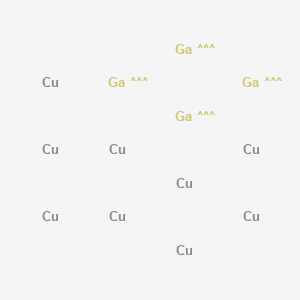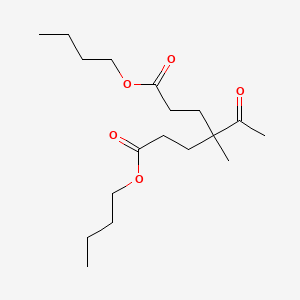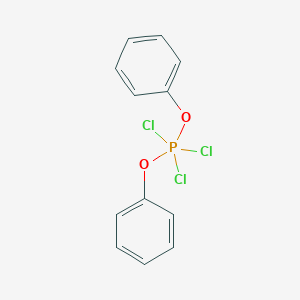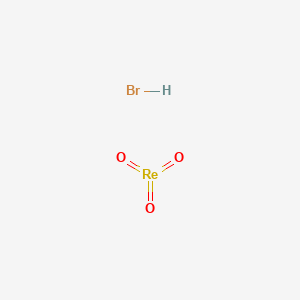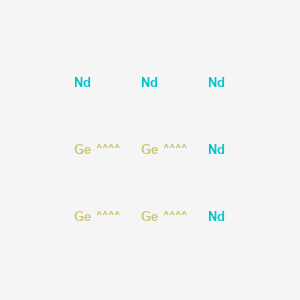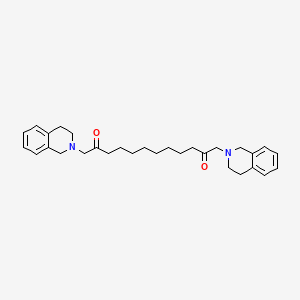
1,12-Di(3,4-dihydroisoquinolin-2(1h)-yl)dodecane-2,11-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,12-Di(3,4-dihydroisoquinolin-2(1h)-yl)dodecane-2,11-dione is a complex organic compound that features two dihydroisoquinoline groups attached to a dodecane backbone with ketone functionalities at positions 2 and 11
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,12-Di(3,4-dihydroisoquinolin-2(1h)-yl)dodecane-2,11-dione typically involves multi-step organic reactions. One possible route could involve the initial formation of the dodecane backbone followed by the introduction of the dihydroisoquinoline groups through nucleophilic substitution or addition reactions. The ketone functionalities can be introduced via oxidation reactions.
Industrial Production Methods
Industrial production methods for such complex organic compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1,12-Di(3,4-dihydroisoquinolin-2(1h)-yl)dodecane-2,11-dione can undergo various chemical reactions including:
Oxidation: Conversion of alcohol groups to ketones or carboxylic acids.
Reduction: Reduction of ketone groups to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions at the isoquinoline rings.
Common Reagents and Conditions
Common reagents for these reactions may include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Exploration as a potential therapeutic agent due to its unique structure.
Industry: Use in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,12-Di(3,4-dihydroisoquinolin-2(1h)-yl)dodecane-2,11-dione would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact pathways and targets would require detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds may include other dihydroisoquinoline derivatives or dodecane-based compounds with different functional groups.
Uniqueness
The uniqueness of 1,12-Di(3,4-dihydroisoquinolin-2(1h)-yl)dodecane-2,11-dione lies in its specific combination of functional groups and structural features, which may confer unique chemical and biological properties.
Propriétés
Numéro CAS |
6282-21-9 |
|---|---|
Formule moléculaire |
C30H40N2O2 |
Poids moléculaire |
460.6 g/mol |
Nom IUPAC |
1,12-bis(3,4-dihydro-1H-isoquinolin-2-yl)dodecane-2,11-dione |
InChI |
InChI=1S/C30H40N2O2/c33-29(23-31-19-17-25-11-7-9-13-27(25)21-31)15-5-3-1-2-4-6-16-30(34)24-32-20-18-26-12-8-10-14-28(26)22-32/h7-14H,1-6,15-24H2 |
Clé InChI |
GENKUTZBFPIFMG-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CC2=CC=CC=C21)CC(=O)CCCCCCCCC(=O)CN3CCC4=CC=CC=C4C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


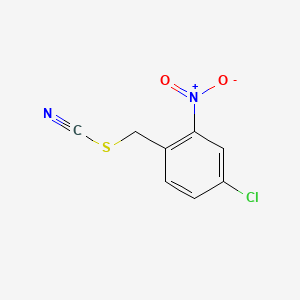
![{4-[Bis(2-chloroethyl)amino]phenyl}methanol](/img/structure/B14721663.png)
